2-hydroxy-4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid
Description
This compound belongs to the Z-configuration thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core substituted with a 3,4,5-trimethoxyphenylmethylidene group at position 5 and a 2-sulfanylidene moiety at position 2. The 3,4,5-trimethoxyphenyl substituent is structurally analogous to combretastatin derivatives, known for microtubule-disrupting anticancer activity . The Z-isomer configuration is critical for maintaining planar geometry, which is often associated with improved biological activity in similar compounds .
Properties
IUPAC Name |
2-hydroxy-4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO7S2/c1-26-14-6-10(7-15(27-2)17(14)28-3)8-16-18(23)21(20(29)30-16)11-4-5-12(19(24)25)13(22)9-11/h4-9,22H,1-3H3,(H,24,25)/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZHYTMSKMILJW-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-hydroxy-4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid (CAS No. 1164500-72-4) is a thiazolidine derivative that has garnered interest due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a benzoic acid moiety linked to a thiazolidine ring, which contains a sulfanylidene group. The molecular formula is with a molecular weight of 478.57 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 478.57 g/mol |
| CAS Number | 1164500-72-4 |
| Solubility | Soluble in DMSO and DMF |
Anticancer Properties
Recent studies have indicated that compounds similar to 2-hydroxy-4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid exhibit significant anticancer properties. For instance, derivatives of thiazolidine have been shown to induce apoptosis in various cancer cell lines.
Case Study: SKOV-3 Ovarian Cancer Cells
In a study involving SKOV-3 ovarian cancer cells, treatment with related thiazolidine compounds demonstrated:
- Inhibition of Cell Migration: A concentration-dependent reduction in cell migration was observed, with up to a 45% decrease at the highest concentration tested (0.125 µM) after 12 hours of treatment.
- Gene Expression Modulation: The compound significantly upregulated the expression of genes associated with apoptosis (e.g., THBS1) while downregulating those linked to proliferation (e.g., SOX4) .
The proposed mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis: By activating pro-apoptotic pathways and inhibiting anti-apoptotic signals.
- Cell Cycle Arrest: The compound may induce G2/M phase arrest in cancer cells, thereby inhibiting proliferation .
- Inhibition of Angiogenesis: Modulating the expression of angiogenic factors such as THBS1 .
Antioxidant Activity
Thiazolidine derivatives have also been reported to possess antioxidant properties, which can protect cells from oxidative stress. This activity contributes to their overall therapeutic potential in various diseases.
Summary of Research Studies
Several studies have explored the biological activity of thiazolidine derivatives similar to our compound:
| Study Reference | Biological Activity Observed | Key Findings |
|---|---|---|
| Anti-proliferative in cancer cells | Significant downregulation of SOX4 and RGCC | |
| Antioxidant properties | Reduction in oxidative stress markers |
Future Directions
Further research is warranted to fully elucidate the pharmacological profile of 2-hydroxy-4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid. Potential areas for exploration include:
- In Vivo Studies: To assess the efficacy and safety profile in animal models.
- Mechanistic Studies: To further dissect the pathways involved in its anticancer effects.
- Formulation Development: Exploring delivery methods that enhance bioavailability.
Comparison with Similar Compounds
Structural and Substituent Variations
Thiazolidinone derivatives are structurally diverse, with variations primarily in the arylidene substituents and peripheral functional groups. Below is a comparative analysis:
Table 1: Structural Comparison of Key Thiazolidinone Derivatives
Key Observations :
- Electron-Donating vs. In contrast, nitro-substituted derivatives (e.g., 4-nitrobenzylidene) exhibit electron-withdrawing effects, which may increase reactivity but reduce metabolic stability .
- Bioactivity Correlations : Indolylmethylene derivatives show potent antifungal activity (MIC values: 2–8 µg/mL against Candida spp.) , whereas fluorobenzylidene analogs demonstrate anticancer activity (IC₅₀: 1.2–5.8 µM against HeLa cells) . The target compound’s trimethoxyphenyl group is associated with microtubule inhibition, similar to combretastatin analogues .
Key Observations :
- The target compound’s synthesis likely follows a similar pathway to , but yields and melting points are influenced by the steric and electronic nature of the aldehyde. Bulky substituents (e.g., benzyloxy-methoxyphenyl) result in higher melting points due to increased crystallinity .
- The 3-fluorobenzylidene derivative achieves moderate yields (65–78%), suggesting that electron-withdrawing substituents may slightly hinder condensation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
